1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-(2-chloroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUWUKSSGPJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₇ClF₃N₇O₂
- Molecular Weight : 373.68 g/mol
- IUPAC Name : 2-(3-chloropyridin-2-yl)-5-[[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl]-1H-pyrazole-3-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer effects. Research indicates that compounds with a pyrazole structure can exhibit significant antiproliferative activity against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazole derivatives in inhibiting the growth of several cancer types, including:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
- Prostate Cancer
For example, a study demonstrated that derivatives of 1H-pyrazole could inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, showcasing IC50 values in the low micromolar range .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Targeting Specific Kinases : Some studies suggest that pyrazole derivatives may inhibit kinases involved in cancer cell signaling pathways, such as Aurora-A kinase and CDK2 .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Scientific Research Applications
Medicinal Chemistry
This compound serves as a precursor in the synthesis of various bioactive molecules. Its pyrazole ring structure is significant in drug design due to its ability to interact with biological targets.
- Case Study : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that modifications to the trifluoromethyl group can enhance the pharmacological profile of pyrazole derivatives, making them potential candidates for new therapeutic agents .
Agrochemical Development
The compound is utilized in the formulation of herbicides and pesticides. Its chlorinated and trifluoromethyl functionalities contribute to herbicidal activity.
- Case Study : A notable example includes its use in developing selective herbicides that target specific weed species while minimizing damage to crops. The synthesis of such herbicides often involves the incorporation of this compound as a key intermediate .
Material Science
In material science, this pyrazole derivative is explored for its potential applications in creating advanced materials with specific properties.
- Research Insight : Studies have demonstrated that compounds containing trifluoromethyl groups can enhance the thermal stability and hydrophobicity of polymers, making them suitable for coatings and other applications .
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive molecules | Anti-inflammatory drugs |
| Agrochemical Development | Formulation of selective herbicides | Targeting specific weed species |
| Material Science | Development of advanced materials with enhanced properties | Coatings with improved thermal stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
